2-Bromo-3-(piperidin-2-yl)pyridine
Description
2-Bromo-3-(piperidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at the 2-position and a piperidin-2-yl group at the 3-position. The bromine atom enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and materials chemistry. Piperidine substituents are known to influence bioavailability and binding affinity in drug candidates, particularly in kinase inhibitors and neurotransmitter modulators .
Properties
Molecular Formula |
C10H13BrN2 |
|---|---|
Molecular Weight |
241.13 g/mol |
IUPAC Name |
2-bromo-3-piperidin-2-ylpyridine |
InChI |
InChI=1S/C10H13BrN2/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h3-4,7,9,12H,1-2,5-6H2 |
InChI Key |
TXDQXCRNKMDKJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=C(N=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(piperidin-2-yl)pyridine typically involves the bromination of 3-(piperidin-2-yl)pyridine. One common method is to react 3-(piperidin-2-yl)pyridine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-3-(piperidin-2-yl)pyridine may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The piperidin-2-yl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-3-(piperidin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and agrochemicals.
Biological Studies: Researchers use it to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(piperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as receptors or enzymes, thereby modulating their activity. The piperidin-2-yl group can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
Bromopyridines are pivotal in C–C bond-forming reactions. Comparative studies reveal:
- Suzuki Coupling: 2-Bromo-3-(methoxymethyl)pyridine reacts efficiently with boronic acids under Pd catalysis, forming biaryl structures critical in drug discovery . In contrast, 2-Bromo-3-(difluoromethyl)pyridine participates in analogous reactions to yield trifluoromethylated anticancer candidates .
- Sonogashira Coupling: 2-Bromo-3-pentamethyldisilanylpyridine undergoes coupling with terminal alkynes but produces bis-silylation byproducts at low yields (12%), highlighting challenges in controlling regioselectivity .
- Grignard Reactions: 2-Bromo-3-chloropyridine reacts with CF3-containing Grignard reagents at 76% yield, demonstrating broader substrate tolerance compared to bulkier piperidine-substituted analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
